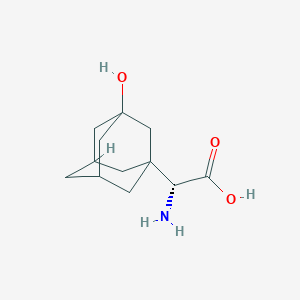
(R)-amino(3-hydroxyadamantan-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-amino(3-hydroxyadamantan-1-yl)acetic acid is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts distinctive chemical and physical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-amino(3-hydroxyadamantan-1-yl)acetic acid typically involves the functionalization of the adamantane core. One common method is the selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde . The reaction conditions often require the use of strong reducing agents and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of adamantane derivatives, including ®-amino(3-hydroxyadamantan-1-yl)acetic acid, often involves large-scale synthesis using catalytic processes. The use of Lewis acid catalysts, such as aluminum chloride, is common in the rearrangement reactions that form the adamantane cage . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-amino(3-hydroxyadamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the adamantane core can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield adamantanone derivatives, while substitution reactions can produce a wide range of functionalized adamantane compounds .
Applications De Recherche Scientifique
®-amino(3-hydroxyadamantan-1-yl)acetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of ®-amino(3-hydroxyadamantan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydrophobic nature allows it to penetrate cell membranes and interact with intracellular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-aminoadamantane: Known for its antiviral properties, particularly against influenza A.
3-hydroxyadamantane-1-carboxylic acid: Used in the synthesis of various pharmaceuticals and materials.
Uniqueness
®-amino(3-hydroxyadamantan-1-yl)acetic acid is unique due to its combination of an amino group and a hydroxyl group on the adamantane core, which imparts distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C12H19NO3 |
|---|---|
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetic acid |
InChI |
InChI=1S/C12H19NO3/c13-9(10(14)15)11-2-7-1-8(3-11)5-12(16,4-7)6-11/h7-9,16H,1-6,13H2,(H,14,15)/t7?,8?,9-,11?,12?/m0/s1 |
Clé InChI |
ZOFWFAZCJJJYCE-VENXNALISA-N |
SMILES isomérique |
C1C2CC3(CC1CC(C2)(C3)O)[C@H](C(=O)O)N |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


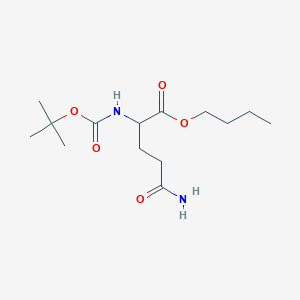

![2-[4-Amino-3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B15146470.png)
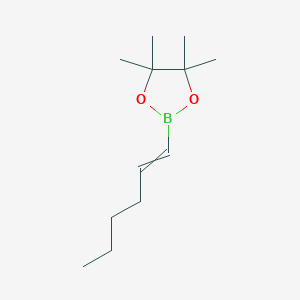
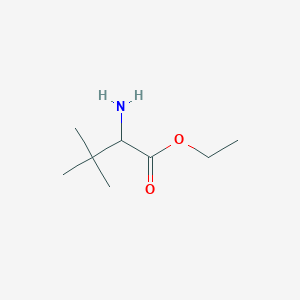

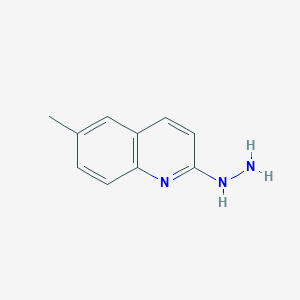

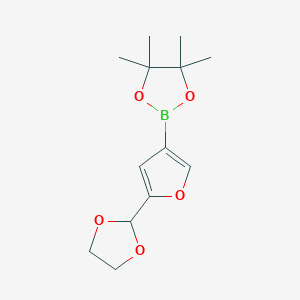
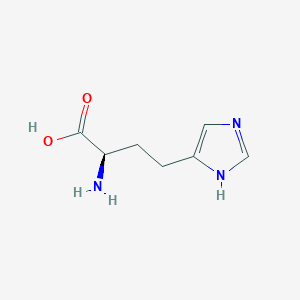
![N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)-5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15146524.png)
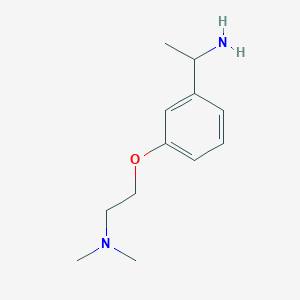
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)

